

Roscovitine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a 2,6,9-trisubstituted purine analog, it has garnered significant interest in the scientific community for its potential therapeutic applications in oncology, neurology, and virology.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to Roscovitine, serving as a valuable resource for researchers and drug development professionals.

Chemical Structure and Identification

Roscovitine is chemically described as (2R)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol.[4] Its structure is characterized by a purine core with substitutions at the C2, C6, and N9 positions, which are crucial for its interaction with the ATP-binding pocket of CDKs.[2]

Table 1: Chemical Identifiers of Roscovitine



Identifier	Value
IUPAC Name	(2R)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol[3][4]
Synonyms	Seliciclib, CYC202, (R)-Roscovitine[3][4][5]
CAS Number	186692-46-6[3][4]
Molecular Formula	C19H26N6O[1][3][4]
SMILES	CCINVALID-LINK NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC =CC=C3[3][4]
InChl Key	BTIHMVBBUGXLCJ-OAHLLOKOSA-N[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Roscovitine is essential for its application in experimental settings and for formulation development.

Table 2: Physicochemical Data of Roscovitine

Property	Value
Molecular Weight	354.45 g/mol [1][4][5]
Melting Point	106-107 °C
рКа	4.4[6]
Solubility	- DMSO: ≥17.72 mg/mL[7] - Ethanol: ≥53.5 mg/mL[7] - Chloroform: 50 mg/mL[8] - Water: Insoluble
Appearance	White to off-white solid
Storage	Store at -20°C[7]
Stability	Stable in plasma at 4, 25, and 37°C for 48 hours.[6]





Pharmacological Properties and Mechanism of Action

Roscovitine exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of several cyclin-dependent kinases.[2] Its selectivity profile is a key aspect of its pharmacological character.

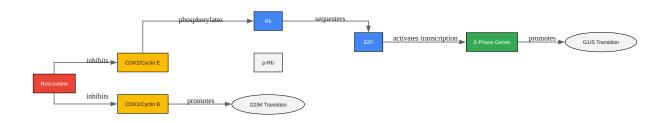
Table 3: Kinase Selectivity Profile of Roscovitine

Kinase	IC ₅₀ (μM)
CDK5/p25	0.16[6]
CDK2/cyclin E	0.7[6]
CDK2/cyclin A	0.7[6]
CDK1/cyclin B (cdc2)	0.65[6]
CDK7/cyclin H	~0.49
CDK9/cyclin T	~0.4
CDK4/cyclin D1	>100
CDK6/cyclin D2	>100

Cell Cycle Regulation

By inhibiting key CDKs, Roscovitine effectively halts cell cycle progression at the G1/S and G2/M transitions.[1] Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F in an inactive state. This blockage of E2F-mediated transcription of S-phase genes leads to G1 arrest. Inhibition of CDK1, the primary mitotic kinase, prevents entry into mitosis, resulting in a G2/M block.





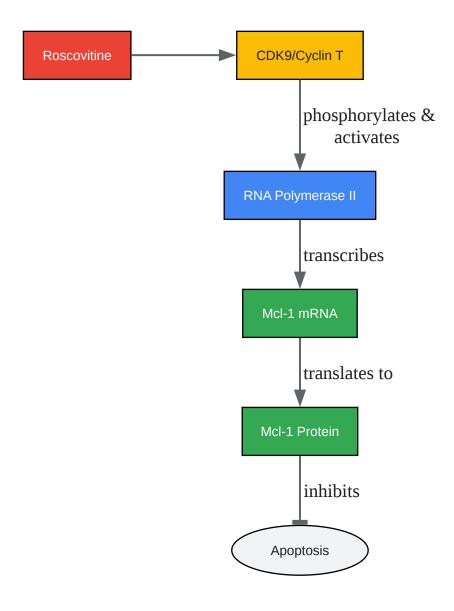
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Roscovitine's impact on cell cycle progression.

Induction of Apoptosis

Roscovitine induces apoptosis in various cancer cell lines through multiple mechanisms. A key pathway involves the inhibition of transcriptional CDKs (CDK7 and CDK9), which leads to the downregulation of the anti-apoptotic protein Mcl-1. Mcl-1 is a short-lived protein, and its suppression is a critical event in tipping the cellular balance towards apoptosis.





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Roscovitine's induction of apoptosis via Mcl-1.

Modulation of Other Signaling Pathways

Beyond its direct effects on the cell cycle and apoptosis, Roscovitine has been shown to modulate other critical signaling pathways, including:

- MAPK Pathway: Roscovitine can paradoxically activate the ERK1/2 pathway in some cell lines, an effect that appears to be independent of its cell cycle inhibitory actions.
- NF-kB Pathway: Roscovitine can inhibit the NF-kB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.



 STAT3 Pathway: Inhibition of the STAT3 signaling pathway by Roscovitine has been observed, contributing to its anti-proliferative effects.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of Roscovitine.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is designed to determine the IC₅₀ of Roscovitine against a specific CDK.

Materials:

- Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)
- Histone H1 (as substrate)
- Roscovitine stock solution (in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
- [y-32P]ATP
- ATP solution
- Phosphocellulose paper (P81)
- Phosphoric acid wash buffer (0.5%)
- Scintillation counter and fluid

Procedure:

- Prepare serial dilutions of Roscovitine in kinase assay buffer.
- In a microcentrifuge tube, combine the kinase, substrate (Histone H1), and the Roscovitine dilution (or DMSO for control).

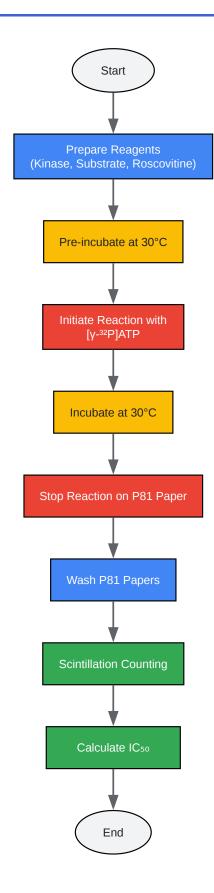
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- Pre-incubate the mixture at 30°C for 10 minutes.
- Initiate the reaction by adding a mixture of ATP and [y-32P]ATP.
- Incubate at 30°C for a defined period (e.g., 20 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
- Wash the P81 papers three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [y-32P]ATP.
- Rinse the papers with acetone and let them air dry.
- Measure the radioactivity on the papers using a scintillation counter.
- Calculate the percentage of kinase inhibition for each Roscovitine concentration relative to the DMSO control and determine the IC₅₀ value using appropriate software.





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Workflow for in vitro kinase inhibition assay.



Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with Roscovitine.

Materials:

- Cell line of interest
- · Complete cell culture medium
- Roscovitine stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with various concentrations of Roscovitine (and a DMSO control) for a specified time (e.g., 24 hours).
- Harvest the cells by trypsinization, collecting both adherent and floating cells.
- · Wash the cells with ice-cold PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
- Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the cells to remove the ethanol and wash with PBS.



- Resuspend the cell pellet in PI staining solution.
- Incubate at room temperature for 30 minutes in the dark.
- Analyze the DNA content of the cells using a flow cytometer.
- Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis of Rb Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of the Retinoblastoma protein.

Materials:

- Cell line expressing Rb
- Roscovitine stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- · PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811) and anti-total-Rb
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

Treat cells with Roscovitine as described for the cell cycle analysis.



- · Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for total Rb as a loading control.

Conclusion

Roscovitine remains a cornerstone tool for studying the roles of CDKs in various biological processes. Its well-characterized chemical and pharmacological properties, coupled with established experimental protocols, make it an invaluable compound for researchers in both academic and industrial settings. This technical guide provides a solid foundation for utilizing Roscovitine in studies aimed at understanding cell cycle regulation, apoptosis, and for the development of novel therapeutic strategies.

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